

Physical and chemical properties of purified Yadanzioside K

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Purified Yadanzioside K: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yadanzioside K is a naturally occurring quassinoid glycoside isolated from the seeds of Brucea javanica (L.) Merr., a plant with a long history in traditional medicine for treating various ailments, including cancer and inflammatory conditions. As a member of the quassinoid family, Yadanzioside K possesses a complex and highly oxygenated tetracyclic triterpene structure, which is believed to be responsible for its significant biological activities. This technical guide provides a detailed overview of the physical and chemical properties of purified Yadanzioside K, experimental protocols for its isolation, and an exploration of its potential mechanisms of action through key signaling pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **Yadanzioside K** have been determined through various analytical techniques. These properties are crucial for its identification, characterization, and formulation in research and development settings.



Property	Value	Reference
Molecular Formula	C36H48O18	[1][2][3][4][5]
Molecular Weight	768.76 g/mol	[4]
Melting Point	214.5-216.5 °C	[1]
Appearance	Crystalline solid (from methanol)	[1]
Optical Rotation	[α]D +15° (c 1.0, EtOH); [α]D -31° (c 0.9, C₅H₅N)	[1]
Solubility	Soluble in Ethanol, Pyridine, DMSO	[1]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of **Yadanzioside K**. The following tables summarize the key data obtained from Ultraviolet-Visible (UV-Vis), Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Vis and IR Spectroscopy

Spectroscopic Method	Wavelength/Wavenumber	Reference
UV (in EtOH)	222 nm (ε 17000), 252 nm (ε 9000)	[1]
IR (KBr)	3450, 1740, 1645, 1065 cm ⁻¹	[1]

Mass Spectrometry



Technique	lonization Mode	Observed m/z	Interpretation	Reference
Secondary Ion Mass Spectrometry (SI-MS)	-	769	[M+H]+	[1]
Electron Ionization Mass Spectrometry (EI-MS)	-	546	[M - 162 - 60]+	[1]

¹H and ¹³C NMR Data

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of **Yadanzioside K**. The assignments are based on data from Sakaki et al. (1986). [1]

¹H NMR Spectral Data (in C₅D₅N)



Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	3.63	d	8.0
H-5	3.31	d	6.0
Η-6α	2.11	dd	15.0, 6.0
Н-6β	2.59	d	15.0
H-7	4.88	d	2.5
H-9	3.25	S	
H-11	4.63	d	2.0
H-12	4.31	d	2.0
H-14	2.51	m	
H-15	6.11	d	8.0
H-2'	7.01	S	
4-Me	2.04	S	
8-Me	1.83	S	
10-Me	1.63	S	
13-Me	1.93	S	_
3'-Me	2.14	S	_
4'-OAc	2.08	s	_
ОМе	3.69	s	-
Glc-H-1'	5.11	d	7.5

 $^{^{13}}C$ NMR Spectral Data (in $C_5D_5N)$



Carbon	Chemical Shift (δ, ppm)	Carbon	Chemical Shift (δ, ppm)
1	49.8	15	78.9
2	208.2	16	170.1
3	80.3	20	82.5
4	58.3	21	173.3
5	45.1	1'	167.3
6	36.1	2'	129.2
7	79.5	3'	157.5
8	44.9	4'	82.8
9	50.8	5'	20.3
10	25.9	6'	20.4
11	74.2	ОМе	51.9
12	70.4	OAc	20.9, 170.0
13	47.9	Glc-1	105.2
14	123.9	Glc-2	75.3
Glc-3	78.4	Glc-4	71.8
Glc-5	78.0	Glc-6	62.9

Experimental Protocols Purification of Yadanzioside K from Brucea javanica Seeds

The following protocol is based on the method described by Sakaki et al. (1986) for the isolation of **Yadanzioside K**.[1]

1. Extraction:



- Defatted seeds of Brucea javanica are subjected to extraction with methanol (MeOH).
- The resulting methanol extract is concentrated under reduced pressure.
- 2. Partitioning:
- The concentrated extract is partitioned between dichloromethane (CH₂Cl₂) and water (H₂O).
- The organic layer (CH₂Cl₂) containing the quassinoid glycosides is collected.
- 3. Column Chromatography:
- The CH₂Cl₂ extract is subjected to silica gel column chromatography.
- Elution is performed with a suitable solvent system to achieve initial separation of fractions.
- 4. Further Purification:
- Fractions containing Yadanzioside K are further purified using a combination of chromatographic techniques, which may include:
 - Lobar column chromatography with Lichroprep RP-8.
 - Toyopearl HW-40S column chromatography.
 - Silicic acid column chromatography.
- The selection and sequence of these techniques are guided by the polarity and molecular weight of the target compound and its impurities.
- 5. Crystallization:
- The purified Yadanzioside K fraction is crystallized from methanol to yield the final pure compound.





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Caption: Workflow for the purification of Yadanzioside K.

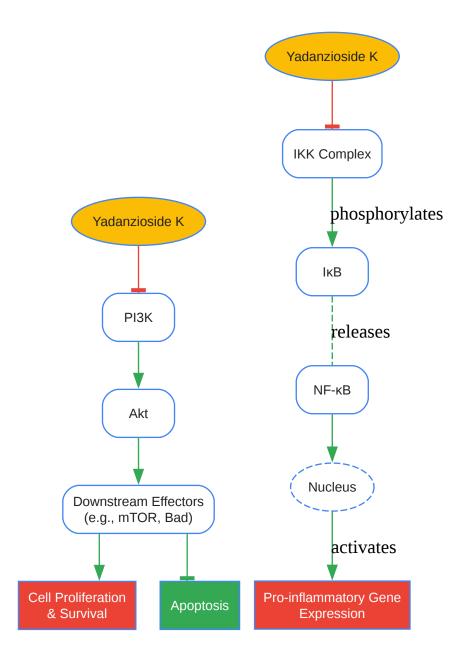
Biological Activity and Signaling Pathways

Yadanzioside K, along with other quassinoids from Brucea javanica, has demonstrated significant potential as an anticancer and anti-inflammatory agent. While the precise molecular targets of **Yadanzioside K** are still under investigation, studies on related compounds suggest that its biological effects are mediated through the modulation of key cellular signaling pathways.

Anticancer Activity: Potential Involvement of the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis. Its aberrant activation is a hallmark of many cancers. Several studies have indicated that quassinoids from Brucea javanica can exert their anticancer effects by inhibiting this pathway. Bruceine D, a structurally related compound, has been shown to suppress the PI3K/Akt pathway in breast cancer cells.[3] It is plausible that **Yadanzioside K** may share a similar mechanism of action.





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